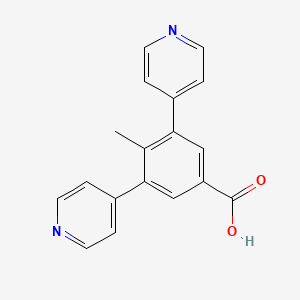
4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C18H14N2O2 It is characterized by a benzoic acid core substituted with two pyridin-4-yl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridin-4-yl groups, converting them to piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoic acid core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: this compound can be oxidized to 4-carboxy-3,5-bis(pyridin-4-yl)benzoic acid.
Reduction: Reduction can yield 4-Methyl-3,5-bis(piperidin-4-yl)benzoic acid.
Substitution: Halogenated derivatives such as 4-Methyl-3,5-bis(pyridin-4-yl)-2-bromobenzoic acid.
科学的研究の応用
4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid largely depends on its application:
In Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridin-4-yl groups, forming stable complexes.
In Biological Systems: The compound can interact with biological targets through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
類似化合物との比較
3,5-Bis(pyridin-4-yl)benzoic acid: Lacks the methyl group, which can influence its reactivity and binding properties.
4-Methyl-3,5-bis(pyridin-3-yl)benzoic acid: The position of the pyridinyl groups can affect the compound’s electronic properties and steric interactions.
3,5-Bis(pyridin-4-yl)benzoic acid: Similar structure but without the methyl group, which can lead to different chemical behavior and applications.
Uniqueness: 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid is unique due to the presence of both pyridin-4-yl groups and a methyl group on the benzoic acid core. This combination of functional groups provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H14N2O2 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC名 |
4-methyl-3,5-dipyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C18H14N2O2/c1-12-16(13-2-6-19-7-3-13)10-15(18(21)22)11-17(12)14-4-8-20-9-5-14/h2-11H,1H3,(H,21,22) |
InChIキー |
LAHMMGXOEFSHGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1C2=CC=NC=C2)C(=O)O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
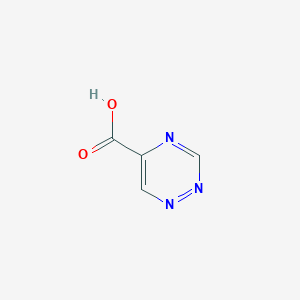
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)

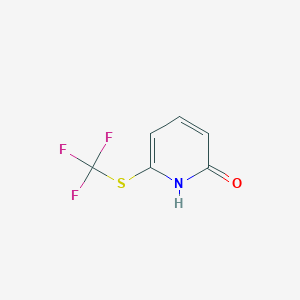
![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)
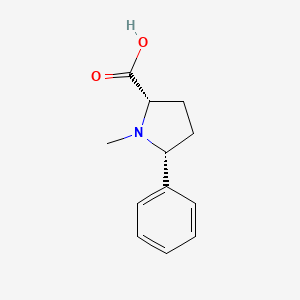
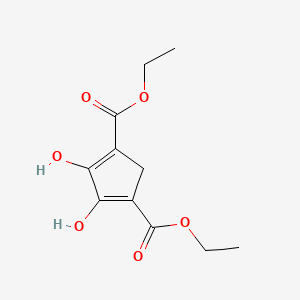
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)
